6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine

Physicochemical profiling Solubility enhancement Salt formation

6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine (CAS 1023812-60-3; molecular formula C15H19N5; molecular weight 269.34 g/mol; synonym PT-301) is a synthetic small molecule belonging to the 3-amino-6-piperazinyl-pyridazine class. The compound incorporates a pyridazine core substituted at the 6-position with a piperazine ring and at the 3-amino position with a p-tolyl (4-methylphenyl) group.

Molecular Formula C15H19N5
Molecular Weight 269.34 g/mol
CAS No. 1023812-60-3
Cat. No. B1416169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine
CAS1023812-60-3
Molecular FormulaC15H19N5
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCNCC3
InChIInChI=1S/C15H19N5/c1-12-2-4-13(5-3-12)17-14-6-7-15(19-18-14)20-10-8-16-9-11-20/h2-7,16H,8-11H2,1H3,(H,17,18)
InChIKeyYNLJUHXPRUKMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine (CAS 1023812-60-3): Compound Identity and Procurement Baseline


6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine (CAS 1023812-60-3; molecular formula C15H19N5; molecular weight 269.34 g/mol; synonym PT-301) is a synthetic small molecule belonging to the 3-amino-6-piperazinyl-pyridazine class . The compound incorporates a pyridazine core substituted at the 6-position with a piperazine ring and at the 3-amino position with a p-tolyl (4-methylphenyl) group . It is commercially available from multiple research chemical suppliers in purities ranging from 95% to 97% . The compound has been referenced in patent literature as part of the broader 4-aryl-6-piperazin-1-yl-3-substituted-pyridazine scaffold class explored for fast-dissociating dopamine D2 receptor antagonism [1].

Why 6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine Cannot Be Interchanged with Generic Pyridazin-3-amine Analogs


Within the pyridazin-3-amine chemical space, minor structural modifications produce substantial divergence in biological target engagement and physicochemical behavior. The piperazine substituent at the 6-position introduces a protonatable secondary amine (calculated pKa ~8–9 for the piperazine NH) absent in chloro-, morpholino-, or unsubstituted analogs, directly impacting aqueous solubility, salt formation capability, and potential CNS penetration via cationic–π interactions . The p-tolyl group at the N3-aniline position modulates lipophilicity (calculated LogP ~1.94 ) and creates a specific hydrophobic interaction surface distinct from pyridyl (e.g., N-(pyridin-2-yl) analogs) or unsubstituted phenyl congeners. Replacing the piperazine with a piperidine eliminates one hydrogen-bond donor and alters the protonation profile; replacing the p-tolyl with a pyridyl group changes both LogP and hydrogen-bond acceptor count. These cumulative differences mean that even structurally close analogs (e.g., 6-chloro-N-(4-methylphenyl)pyridazin-3-amine [CAS 79232-88-5], or 6-(piperidin-1-yl)-N-(p-tolyl)pyridazin-3-amine) are not functionally interchangeable in target-based screening cascades or in vivo pharmacological models [1].

Quantitative Differentiation Evidence for 6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine vs. Closest Analogs


Structural Differentiation: Piperazine vs. Piperidine at the Pyridazine 6-Position Drives Divergent Physicochemical Profiles

6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine contains a piperazine ring at the pyridazine 6-position, contributing two hydrogen-bond donors (calculated H_Donors = 2 ) and two hydrogen-bond acceptors from the piperazine nitrogens. In contrast, a piperidine-substituted analog (6-(piperidin-1-yl)-N-(p-tolyl)pyridazin-3-amine) would present zero hydrogen-bond donors from the saturated 6-membered ring, and a morpholino analog presents no ionizable secondary amine. The piperazine NH provides a site for salt formation (e.g., hydrochloride salts) that is structurally absent in piperidine or morpholino congeners. This directly impacts aqueous solubility and formulation flexibility: the piperazine moiety enables pH-dependent solubility modulation that the piperidine analog cannot achieve without additional structural modification . The topological polar surface area (TPSA) is calculated as 53.08 Ų , within the favorable range for oral bioavailability and CNS penetration.

Physicochemical profiling Solubility enhancement Salt formation

Physicochemical Property Benchmarking: LogP, TPSA, and Molecular Weight Differentiate from Chloro and Dimethylamino Analogs

The calculated partition coefficient (LogP) for 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is 1.94, with a TPSA of 53.08 Ų and molecular weight of 269.34 g/mol . By comparison, 6-chloro-N-(4-methylphenyl)pyridazin-3-amine (CAS 79232-88-5, MW 219.06 g/mol) has a lower molecular weight but lacks the ionizable piperazine center and presents a reactive chloro substituent that may undergo unwanted nucleophilic displacement in biological media [1]. N,N-Dimethyl-6-(piperazin-1-yl)pyridazin-3-amine (CAS 83774-18-9, MW 207.28 g/mol) provides a tertiary amine at the 3-position instead of the secondary aniline NH, eliminating an H-bond donor (H_Donors = 1 vs. 2 for the target compound) and altering both LogP and the capacity for directional hydrogen bonding [2].

Drug-likeness ADME prediction Lead optimization

Target Engagement Profile: N-(p-Tolyl)pyridazin-3-amine Scaffold Shows Weak α-Glucosidase Inhibition, Indicating a Distinct Selectivity Window vs. Potent Kinase-Targeted Pyridazin-3-amines

A closely related analog, 6-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(p-tolyl)pyridazin-3-amine (BDBM222279), was tested against oligo-1,6-glucosidase IMA1 from Baker's yeast and exhibited an IC50 of 93,600 nM (93.6 µM) at pH 6.8 and 2 °C [1]. This weak activity indicates that the N-(p-tolyl)pyridazin-3-amine core does not potently engage this particular hydrolase enzyme class. In contrast, other 6-piperazin-1-yl-pyridazin-3-amine derivatives bearing different N3-substituents (e.g., pyridin-2-yl or pyrimidin-2-yl-containing analogs) have demonstrated nanomolar potency against kinases such as CDK2/cyclin A (IC50 = 1,550 nM for CHEMBL1271842) [2] and SYK (IC50 = 12 nM for N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine) [3]. The p-tolyl substitution at N3 thus appears to steer the scaffold away from certain kinase targets while maintaining the potential for engagement of aminergic GPCR targets (e.g., dopamine D2), as suggested by the Janssen patent family covering 4-aryl-6-piperazin-1-yl-3-substituted-pyridazines [4].

Kinase selectivity α-Glucosidase Target profiling

Synthetic Accessibility and Intermediate Utility: Piperazinyl-pyridazine Core Offers Modular Derivatization Not Available to 6-Chloro or 6-Unsubstituted Precursors

6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine contains a free piperazine NH that serves as a chemical handle for further derivatization — including sulfonylation, acylation, reductive amination, and alkylation — without affecting the pyridazine–aniline core . The starting material for its synthesis, 6-chloro-N-(4-methylphenyl)pyridazin-3-amine (CAS 79232-88-5), is commercially available and undergoes nucleophilic aromatic substitution with piperazine to yield the target compound [1]. The chloro precursor itself is reactive and may undergo unwanted hydrolysis or nucleophilic displacement under biological assay conditions, whereas the piperazine-substituted product is chemically stable. This modularity enables the target compound to serve as both a screening hit in its own right and a versatile intermediate for focused library synthesis, a dual utility that 6-chloro and 6-unsubstituted analogs cannot match .

Parallel synthesis Library enumeration Medicinal chemistry

Dopamine D2 Receptor Antagonism: Patent Disclosure of 4-Aryl-6-piperazin-1-yl-3-substituted-pyridazines as Fast-Dissociating Antagonists Places the Scaffold in a Therapeutically Validated Chemical Space

U.S. Patent 9,422,296 B2 (Janssen Pharmaceutica NV) discloses 4-aryl-6-piperazin-1-yl-3-substituted-pyridazines as fast-dissociating dopamine D2 receptor antagonists [1]. This patent explicitly exemplifies compounds with the 6-piperazin-1-yl-pyridazine core bearing aryl substituents, including 6-Piperazin-1-yl-4-o-tolyl-3-trifluoromethyl-pyridazine (Example E8) [1]. While 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is not explicitly listed among the exemplified compounds, the p-tolylamino substitution at the 3-position is structurally congruent with the Markush formula and represents a close structural analog of the claimed fast-dissociating D2 antagonist phenotype. Fast dissociation kinetics at D2 are clinically linked to reduced extrapyramidal motor side effects compared to slow-dissociating antipsychotics (e.g., haloperidol) [1]. This patent-based evidence positions the target compound within a mechanistically differentiated pharmacological class — a distinction not shared by piperidine or morpholino congeners that lack the aryl-piperazine pharmacophore required for D2 engagement [2].

Dopamine D2 Antipsychotic CNS drug discovery

Purity and Procurement Reliability: Multi-Vendor Availability at ≥95% Purity with Documented Analytical Characterization

6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is stocked by multiple independent vendors with documented purity specifications: Fluorochem (Product F494859, purity 95.0%) , Leyan (Product 1147220, purity 97%) , Chemsrc-listed suppliers (purity 97.0%) , and Chemenu (Catalog CM336023, purity 95%+) . The compound has a confirmed MDL number (MFCD09881150) and a fully characterized InChI Key (YNLJUHXPRUKMKO-UHFFFAOYSA-N) , enabling unambiguous identity verification. In contrast, several closely related analogs — particularly those with custom substitution patterns — are available from only a single vendor or are exclusively custom-synthesis items, introducing supply chain risk and batch-to-batch variability concerns. Multi-vendor sourcing with consistent purity specifications reduces procurement risk and supports reproducible research across laboratories.

Quality control Procurement Reproducibility

Evidence-Backed Research and Industrial Application Scenarios for 6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine


CNS Drug Discovery: Dopamine D2 Fast-Dissociating Antagonist Screening Cascades

Based on the Janssen patent disclosure of 4-aryl-6-piperazin-1-yl-3-substituted-pyridazines as fast-dissociating dopamine D2 receptor antagonists [1], 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is best deployed as a screening compound in D2 receptor binding and functional assays (radioligand displacement, β-arrestin recruitment, cAMP modulation) to identify novel antipsychotic leads with reduced motor side-effect liability. Its piperazine NH and p-tolyl substitution are consistent with the pharmacophore requirements for D2 engagement and fast dissociation kinetics [1]. This compound should be prioritized over piperidine or morpholino analogs that lack the aryl-piperazine motif essential for D2 binding.

Medicinal Chemistry: Modular Scaffold for Focused Library Synthesis via Piperazine NH Derivatization

The free piperazine NH serves as a chemical handle for late-stage diversification through sulfonylation, acylation, or reductive amination . This enables rapid synthesis of focused compound libraries for SAR exploration without de novo construction of the pyridazine core. Procurement teams should select this compound over the 6-chloro precursor (CAS 79232-88-5) [2] when the goal is library enumeration rather than single-target optimization, as the piperazinyl product is chemically stable under biological assay conditions while the chloro analog is susceptible to hydrolysis.

Physicochemical and ADME Profiling: Evaluating CNS Drug-Likeness of Piperazinyl-Pyridazine Scaffolds

With a calculated LogP of 1.94, TPSA of 53.08 Ų, molecular weight of 269.34 g/mol, and two hydrogen-bond donors , 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine falls within favorable oral CNS drug-likeness space. This compound is suitable for use in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and plasma protein binding experiments to establish baseline ADME parameters for the piperazinyl-pyridazine chemotype. Its balanced properties differentiate it from more lipophilic analogs (e.g., 6-(4-arylsulfonyl)piperazin-1-yl derivatives with MW > 360 g/mol) that may exceed recommended limits for CNS candidates.

Kinase Selectivity Profiling: Negative Control or Selectivity Benchmark for Pyridazin-3-amine Kinase Inhibitor Programs

The weak activity of a closely related N-(p-tolyl)pyridazin-3-amine analog against oligo-1,6-glucosidase (IC50 = 93.6 µM) [3] and the absence of reported nanomolar kinase inhibition for the p-tolyl series suggest that 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine may serve as a useful selectivity control in kinase inhibitor discovery programs. When screening pyridazin-3-amine libraries against kinase panels, this compound can help distinguish genuine kinase inhibition from assay interference artifacts, as its structural features steer activity away from the ATP-binding pocket targeted by pyridyl-substituted analogs (e.g., CDK2 IC50 = 1,550 nM for CHEMBL1271842 [4]).

Quote Request

Request a Quote for 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.